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Compound Name: Akt1&PKA-IN-2

Cat. No.: B12389640 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Akt1&PKA-IN-2, a potent inhibitor of

Akt1 and PKA, designed for use as a research tool in kinase biology and drug discovery. This

document outlines its biochemical activity, cellular effects, and provides detailed experimental

protocols and conceptual frameworks for its application in research settings.

Introduction
Akt1&PKA-IN-2, also referred to as (R)-29, is a small molecule inhibitor targeting Protein

Kinase B (PKB/Akt) and Protein Kinase A (PKA).[1] It was developed through structure-activity

relationship (SAR) studies and analysis of X-ray crystallographic data, leading to a novel series

of amide-based inhibitors with selectivity over Cyclin-Dependent Kinase 2 (CDK2).[2] Its potent

and dual-inhibitory nature makes it a valuable tool for dissecting the intricate roles of the Akt

and PKA signaling pathways in various cellular processes, including cell survival, proliferation,

and metabolism. This guide serves to equip researchers with the necessary information to

effectively utilize Akt1&PKA-IN-2 in their studies.

Biochemical and Cellular Activity
Akt1&PKA-IN-2 demonstrates nanomolar potency against Akt1 and PKAα, with significantly

lower activity against CDK2, highlighting its selectivity profile. The inhibitory activity has been

quantified through various biochemical and cellular assays.
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Data Presentation: Inhibitory Activity of Akt1&PKA-IN-2
Target IC50 (µM) Assay Type Notes Reference

Akt1 0.007
Biochemical

Kinase Assay
--- [1]

PKAα 0.01
Biochemical

Kinase Assay
--- [1]

CDK2a 0.69
Biochemical

Kinase Assay
--- [1]

Akt1 (Cellular) 0.24

PRAS40

Phosphorylation

ELISA

Inhibition of Akt1-

mediated

PRAS40

phosphorylation

in human U-87

MG glioblastoma

cells after 1 hour

in the presence

of 5% FBS.

[1]

Signaling Pathways
Akt1 and PKA are crucial serine/threonine kinases that regulate a multitude of cellular

functions. Understanding their signaling networks is essential for interpreting the effects of

Akt1&PKA-IN-2.

Akt and PKA Signaling Overview
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Caption: Overview of Akt and PKA signaling pathways and the inhibitory action of Akt1&PKA-
IN-2.

Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization

and application of Akt1&PKA-IN-2, based on standard practices in the field.
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In Vitro Kinase Inhibition Assay (Radiometric Filter
Binding Assay)
This protocol is a standard method for determining the IC50 of an inhibitor against a specific

kinase.

Materials:

Recombinant human Akt1 or PKAα enzyme.

Specific peptide substrate for Akt1 (e.g., Crosstide) or PKA (e.g., Kemptide).

[γ-³²P]ATP or [γ-³³P]ATP.

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-

glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).

Akt1&PKA-IN-2 stock solution in DMSO.

P81 phosphocellulose paper.

0.75% Phosphoric acid wash solution.

Scintillation counter and scintillation fluid.

Procedure:

1. Prepare serial dilutions of Akt1&PKA-IN-2 in kinase reaction buffer.

2. In a 96-well plate, add the kinase, the specific peptide substrate, and the inhibitor dilution

(or DMSO for control).

3. Initiate the reaction by adding [γ-³²P]ATP.

4. Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes),

ensuring the reaction is in the linear range.
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5. Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose

paper.

6. Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-

³²P]ATP.

7. Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

8. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO

control.

9. Determine the IC50 value by fitting the data to a dose-response curve using appropriate

software (e.g., GraphPad Prism).

Cellular Akt1 Inhibition Assay (PRAS40 Phosphorylation
ELISA)
This assay measures the ability of the inhibitor to block the phosphorylation of a downstream

Akt substrate in a cellular context.

Materials:

U-87 MG cells (or other relevant cell line with active Akt signaling).

Cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum).

Akt1&PKA-IN-2 stock solution in DMSO.

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

PRAS40 (Phospho-Thr246) ELISA kit.

BCA protein assay kit.

Procedure:

1. Seed U-87 MG cells in a 96-well plate and allow them to adhere overnight.
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2. Treat the cells with serial dilutions of Akt1&PKA-IN-2 (or DMSO control) in a medium

containing 5% FBS for 1 hour.

3. Aspirate the medium and lyse the cells with lysis buffer.

4. Determine the protein concentration of each lysate using the BCA protein assay.

5. Perform the PRAS40 (Phospho-Thr246) ELISA according to the manufacturer's

instructions, loading equal amounts of protein for each sample.

6. Measure the absorbance at the appropriate wavelength.

7. Normalize the phospho-PRAS40 signal to the total protein concentration.

8. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO

control.

9. Determine the cellular IC50 value by fitting the data to a dose-response curve.

Experimental and Logical Workflows
Effective utilization of Akt1&PKA-IN-2 involves a structured experimental approach to

characterize its effects and elucidate its mechanism of action.

Kinase Inhibitor Profiling Workflow
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Caption: A typical workflow for the preclinical evaluation of a kinase inhibitor like Akt1&PKA-IN-
2.

Conclusion
Akt1&PKA-IN-2 is a potent and selective research tool for investigating the roles of Akt1 and

PKA in cellular signaling. Its well-defined biochemical and cellular activities, coupled with the

detailed protocols provided in this guide, should enable researchers to design and execute

robust experiments to further our understanding of kinase biology and its implications in health

and disease. As with any pharmacological tool, careful consideration of its selectivity profile

and the use of appropriate controls are paramount for the accurate interpretation of

experimental results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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